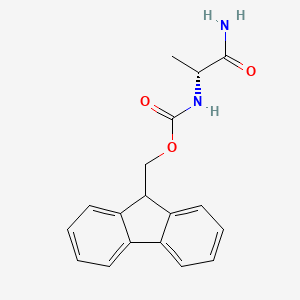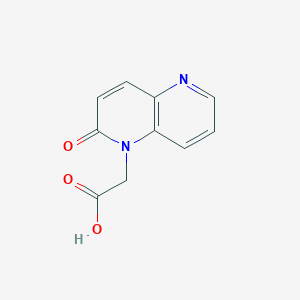
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a dichloro-nitrophenoxy group and a carboxylic acid methyl ester group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The phenoxy ring is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The chlorinated nitrophenoxy compound is coupled with a quinoline derivative under basic conditions to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Hydroxyl Derivatives: Oxidation can lead to the formation of hydroxyl derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitro substitution pattern but lacks the quinoline and ester groups.
Quinoline-8-carboxylic acid: Contains the quinoline core and carboxylic acid group but lacks the dichloro-nitrophenoxy substitution.
Methyl 2,6-dichloro-4-nitrophenyl ether: Similar phenoxy substitution but lacks the quinoline core.
Uniqueness
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is unique due to the combination of its quinoline core and dichloro-nitrophenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H10Cl2N2O5 |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate |
InChI |
InChI=1S/C17H10Cl2N2O5/c1-25-17(22)12-4-2-3-9-5-11(8-20-15(9)12)26-16-13(18)6-10(21(23)24)7-14(16)19/h2-8H,1H3 |
Clave InChI |
OODDBHYJTLZNDL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=CC(=CN=C21)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Bromobenzylidene)amino]-2-fluorobenzoic acid methyl ester](/img/structure/B8550737.png)



![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B8550767.png)

![Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate](/img/structure/B8550796.png)




